Product packaging for BZ-Phe-NH2(Cat. No.:CAS No. 72150-35-7)

BZ-Phe-NH2

Cat. No.: B556259
CAS No.: 72150-35-7
M. Wt: 268,31 g/mole
InChI Key: GDJKEUNPXYLPHG-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BZ-Phe-NH2 is a synthetic dipeptide analogue featuring a benzoyl (Bz) protecting group at the N-terminus. This modification is significant in medicinal chemistry and peptide research, as N-terminal acylation is a common strategy to modulate the properties of peptide leads. Researchers utilize such constrained peptides to develop stable and potent mimetics of larger native peptides . The primary value of compounds like this compound lies in their application for studying structure-activity relationships (SAR). A prominent research area involves exploring how local constraints, such as backbone modifications or N-terminal protection, influence a peptide's affinity for its biological target, its metabolic stability, and its cell permeability . Rigidification of peptide structures is a recognized method to improve these in vitro pharmacokinetic properties, drawing inspiration from natural product peptides like cyclosporine, whose bioavailability is linked to its conformational flexibility and N-methylation . This makes this compound a valuable building block for researchers aiming to develop bioactive probes and therapeutic leads with enhanced stability and membrane penetration. The product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O2 B556259 BZ-Phe-NH2 CAS No. 72150-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c17-15(19)14(11-12-7-3-1-4-8-12)18-16(20)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,17,19)(H,18,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJKEUNPXYLPHG-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426218
Record name Nalpha-Benzoyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72150-35-7
Record name Nalpha-Benzoyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical and Biological Interactions of Bz Phe Nh2 and Its Analogs

Enzyme Substrate Specificity and Hydrolysis Studies

Enzyme substrate specificity is a key aspect of biochemical interactions, determining which molecules an enzyme will act upon. Studies involving BZ-Phe-NH2 and related peptides have explored their susceptibility to hydrolysis by different proteases and the factors influencing this recognition.

Interaction with Proteases (e.g., Chymotrypsin (B1334515), Cathepsin D, Dipeptidyl Peptidase III)

Proteases are enzymes that catalyze the hydrolysis of peptide bonds. This compound and its analogs have been used as substrates or inhibitors to probe the specificity of various proteases.

Chymotrypsin, a serine protease, is known to cleave peptide bonds involving aromatic amino acids like phenylalanine. Studies have investigated the interaction of Bz-Tyr-Phe-NH2 with modified α-chymotrypsin in organic solvents, examining enzymatic dipeptide synthesis sci-hub.seresearchgate.net. High-internal-phase-ratio-emulsions (HIPREs) have also been explored as reaction media for α-chymotrypsin-catalyzed peptide synthesis using substrates like Ac-L-Phe-OEt and H-L-Leu-NH2, demonstrating high yields psu.edu. The inhibition of chymotrypsin by dipeptide benzyl (B1604629) amides like H-D-Thr-Phe-NH-CH2-C6H5 has been observed, suggesting interaction at the enzyme's S1 site nih.gov.

Cathepsin D, an aspartic protease, has shown activity in splitting peptides containing phenylalanine. While impure preparations of cathepsin D were reported to split peptides like Ala-Phe-NH2 and His-Phe-NH2, pure preparations did not digest these peptides, suggesting the presence of another peptidase activity in impure samples nih.gov. However, Cathepsin D is known to split peptides such as Leu-Phe-NH2 and Leu-Tyr-NH2 upon incubation nih.govresearchgate.net. A synthetic substrate, MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2, has been reported for cathepsin D/E, highlighting the enzyme's ability to cleave sequences containing phenylalanine residues peptide.co.jp.

Dipeptidyl Peptidase III (DPP III) is a zinc-dependent exopeptidase that cleaves dipeptides from the N-terminus of peptides. While polypeptides are generally not substrates for DPP III, dipeptides containing aromatic amino acids have shown inhibitory potential against the enzyme from certain sources. irb.hr. Rat brain DPP III was potently inhibited by dipeptides with aromatic pairs, such as Tyr-Tyr and Tyr-Phe. irb.hr. Human erythrocyte DPP III, however, showed only slight inhibition by dipeptides containing at least one aromatic amino acid residue. irb.hr. Crystal structures of human DPP III in complex with various peptides, including the inhibitor IVYPW, have revealed the enzyme's conformational change upon ligand binding and the conserved peptide-binding mode that positions the scissile bond near the catalytic zinc ion. nih.gov. Differences in binding modes can distinguish between true substrates and inhibitory peptides or "slow" substrates. nih.gov.

Kinetic Analysis of Enzymatic Hydrolysis and Peptide Bond Formation

Kinetic analysis provides quantitative information about the rates of enzyme-catalyzed reactions and the affinity of enzymes for their substrates. Studies involving this compound and related compounds have explored the kinetics of both hydrolysis and peptide bond formation.

Enzymatic hydrolysis kinetics can be determined using modified Michaelis-Menten equations, especially under transient conditions where substrate concentration changes significantly. mdpi.com. The Michaelis constant (KM) and maximum reaction rate (VM) are key parameters derived from these analyses, reflecting enzyme efficiency and substrate saturation. mdpi.com. For example, kinetic models have been used to analyze the enzymatic hydrolysis of cellulose, demonstrating how factors like enzyme concentration and temperature affect reaction rates and conversion efficiency. mdpi.comresearchgate.nethnu.edu.cn. While direct kinetic data for this compound hydrolysis by the specific proteases mentioned were not extensively detailed in the search results, the principles of kinetic analysis applied to similar enzymatic reactions are relevant.

Enzymatic peptide bond formation, or reversed proteolysis, can be catalyzed by proteases under suitable conditions. mdpi.com. The thermodynamics of peptide bond formation favor hydrolysis in aqueous solutions, but proteases can catalyze synthesis, often under kinetic control. mdpi.com. For instance, α-chymotrypsin has been used to catalyze peptide synthesis, with studies examining initial reaction rates and dipeptide yields in different media, including gel emulsions. psu.edu. The synthesis of Bz-Tyr-Phe-NH2 has been examined as a model reaction catalyzed by modified chymotrypsin sci-hub.seresearchgate.net. The efficiency of peptide coupling catalyzed by enzymes like subtilisin, papain, and pepsin has been shown to depend on the nature of the amino acid residues and blocking groups involved. nih.gov.

Impact of Structural Modifications on Substrate Recognition

Structural modifications to peptides like this compound can significantly impact their recognition and interaction with enzymes. These modifications can influence binding affinity, catalytic efficiency, and whether the peptide acts as a substrate or an inhibitor.

Studies on chymotrypsin inhibition by dipeptide benzyl amides have shown that modifications to the amide-benzyl group, such as the introduction of a fluorine atom, can enhance inhibitory activity, suggesting the importance of specific interactions with the enzyme's active site nih.gov. The stereochemistry of modifications can also be crucial, as demonstrated by the differing inhibitory potencies of stereoisomers nih.gov.

For dipeptidyl peptidase III, the presence of aromatic amino acid residues in dipeptides can influence their inhibitory potential irb.hr. The structural basis for the interaction of peptides with DPP III has been investigated through crystal structures, highlighting how the peptide-binding mode and the displacement of a zinc-bound water molecule can determine whether a peptide is a substrate or an inhibitor nih.gov.

Modifications to the N-terminus or C-terminus of peptides can also affect their suitability as substrates or their ability to participate in enzymatic peptide synthesis. For example, the nature of the carboxyl-blocking group in amino acid components influences coupling efficiency catalyzed by enzymes like papain and pepsin. nih.gov.

Inhibitory Activities of this compound Derivatives

Derivatives of this compound have been explored for their potential to inhibit enzyme activity. This inhibition can occur through various mechanisms and can be targeted towards specific enzymes involved in different biological processes.

Enzyme Inhibition Mechanisms (e.g., competitive inhibition)

Enzyme inhibition can occur through reversible or irreversible mechanisms. Competitive inhibition is a type of reversible inhibition where the inhibitor competes with the substrate for binding to the enzyme's active site. libretexts.orgqeios.comdrughunter.com.

Competitive inhibition is characterized by the inhibitor binding to the free enzyme, preventing substrate binding. libretexts.orgqeios.com. This typically results in an increase in the apparent Michaelis constant (KM) without affecting the maximum reaction rate (Vmax). qeios.com. Many enzyme inhibitors are designed to mimic the structure of the enzyme's natural substrate or transition state. libretexts.org.

Studies on the inhibition of various enzymes, including chymotrypsin and tyrosinase, have identified competitive inhibitors. nih.govmdpi.comsemanticscholar.orgresearchgate.net. For example, certain dipeptide benzyl amides have been found to inhibit chymotrypsin in a competitive manner. nih.gov. Similarly, some tyrosinase inhibitors, such as certain 2-phenylbenzo[d]oxazole compounds and benzylidenethiazol-4(5H)-one derivatives, have been shown to act as competitive inhibitors based on kinetic studies and Lineweaver-Burk plots. mdpi.comsemanticscholar.orgresearchgate.netnih.gov.

Other mechanisms of inhibition include non-competitive and uncompetitive inhibition, where the inhibitor binds to a site distinct from the active site, affecting either the catalytic efficiency or both substrate binding and catalytic efficiency. libretexts.orgqeios.com. Covalent inhibitors, which form a stable chemical bond with the enzyme, represent an irreversible or slowly reversible type of inhibition. drughunter.com.

Targeted Inhibition of Specific Enzymes (e.g., Tyrosinase, Proteasome)

This compound derivatives and related compounds have been investigated for their ability to selectively inhibit enzymes involved in specific biological pathways.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. mdpi.comresearchgate.netnih.gov. While direct studies on this compound as a tyrosinase inhibitor were not prominently found, related compounds and derivatives have shown potent tyrosinase inhibitory activity. For instance, certain 2-phenylbenzo[d]oxazole derivatives and benzylidenethiazol-4(5H)-one derivatives with specific structural features, such as dihydroxyl groups, have demonstrated significant tyrosinase inhibition, often acting competitively. mdpi.comsemanticscholar.orgresearchgate.netnih.gov. The effectiveness of tyrosinase inhibitors can vary depending on the source of the enzyme (e.g., mushroom vs. human tyrosinase). nih.gov.

The proteasome is a multi-catalytic protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in various cellular processes. tandfonline.comwikipedia.org. Proteasome inhibitors are being developed as therapeutic agents, particularly for cancer treatment. tandfonline.comwikipedia.orgnih.gov. Proteasome inhibitors often target the catalytic β subunits, inhibiting activities like the chymotrypsin-like activity. tandfonline.comnih.govnih.gov. Peptide-based proteasome inhibitors, including those with specific amino acid sequences and electrophilic warheads, have been developed. tandfonline.comnih.gov. While this compound itself may not be a direct proteasome inhibitor, peptide derivatives containing phenylalanine residues have been incorporated into proteasome inhibitors. For example, peptide-semicarbazones derived from Z-Trp-Trp-Phe-aldehyde have been shown to inhibit the chymotryptic activity of the human proteasome. mdpi.com. Some naphthoquinone amino acid derivatives containing phenylalanine have also shown inhibitory potency for proteasome subunits. tandfonline.com.

Structure-Activity Relationships (SAR) for Inhibitory Potency

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a compound's chemical structure influence its biological activity, such as inhibitory potency or receptor binding affinity researchgate.net. While direct SAR data focusing on this compound as an inhibitor of the specific receptors discussed in later sections is limited in the provided search results, general principles of peptide SAR and findings on related compounds offer insights.

In the context of related compounds, some cyclic peptides containing a (4-Bz)Phe residue have been identified as having activity in cell-based assays related to inhibiting hypoxia-inducible factors acs.org. The (4-Bz)Phe derivative was noted as being among the most active analogs tested in this specific assay, suggesting that the presence of a benzoyl group on the phenylalanine residue can contribute to biological activity in certain molecular contexts acs.org.

Steric factors have also been highlighted as significant in the interaction of ligands with receptors, such as melanocortin receptors . The size and shape of substituents on amino acid residues can influence how effectively a peptide binds to its target site.

Peptide-Receptor Interactions and Functional Modulation

Peptides and their analogs can interact with a variety of receptors, modulating their function. This compound and related structures have been investigated for their interactions with several important receptor classes, including G Protein Coupled Receptors (GPCRs).

Ligand Binding to G Protein Coupled Receptors (GPCRs)

Many peptide receptors, including melanocortin receptors, neurokinin receptors, and cholecystokinin-2 receptors, belong to the superfamily of G protein-coupled receptors (GPCRs) nih.govebi.ac.ukmdpi.comresearchgate.net. GPCRs are integral membrane proteins that play diverse roles in cellular signaling by coupling to intracellular G proteins upon ligand binding ebi.ac.uk. The interaction of peptide ligands with GPCRs typically involves specific binding sites on the receptor, leading to conformational changes that activate downstream signaling pathways ebi.ac.uk. Understanding the binding of this compound and its analogs to these receptors is key to elucidating their biological effects.

Melanocortin Receptor Agonist/Antagonist Activity

Melanocortin receptors (MC1R, MC2R, MC3R, MC4R, MC5R) are a group of GPCRs involved in various physiological functions, including pigmentation, energy homeostasis, and inflammation nih.govmdpi.commedlineplus.govgoogle.com. Endogenous agonists for these receptors are derived from pro-opiomelanocortin (POMC) mdpi.comgoogle.com. The core sequence His-Phe-Arg-Trp is considered important for melanocortin ligand-receptor recognition and stimulation nih.gov.

Analogs of melanocortin peptides containing modifications, including those involving phenylalanine derivatives, have been synthesized and tested for their activity at melanocortin receptors nih.govnih.govmdpi.comgoogle.com. For example, pentapeptides with the core sequence Bz-Gly-His-D-Phe-AAB-AAA-NR1R2 have shown potency similar to that of [Nle4-D-Phe7]-α-MSH, a synthetic α-MSH analog, at the MC1R mdpi.com. Another study explored tetrapeptides with a DPhe(p-Bz) modification and found high potency at the mMC1R, with reduced potency at mMC3R, mMC4R, and mMC5R compared to other analogs nih.gov. This indicates that the presence and position of a benzoyl group and the stereochemistry of the phenylalanine residue can influence activity and selectivity among melanocortin receptor subtypes nih.gov. The MC1R, in particular, appears to be more flexible in accommodating substitutions in certain peptide ligands nih.gov.

Cholecystokinin-2 Receptor (CCK2R) Targeting and Stability

The cholecystokinin-2 receptor (CCK2R), also a GPCR, is found in the central nervous system and the gastrointestinal tract and is overexpressed in certain tumors nih.govuibk.ac.atsemanticscholar.org. Endogenous ligands like gastrin and cholecystokinin (B1591339) bind to CCK2R, mediating functions such as gastric acid secretion and potentially playing a role in tumor growth uibk.ac.atsemanticscholar.org. The C-terminal sequence Trp-Met-Asp-Phe-NH2 is essential for the receptor binding of these endogenous ligands uibk.ac.atsemanticscholar.org.

Peptide analogs targeting CCK2R, often based on the structure of minigastrin or CCK, have been developed for potential diagnostic and therapeutic applications nih.govuibk.ac.atresearchgate.net. These analogs frequently retain the critical C-terminal Phe-NH2 moiety nih.govuibk.ac.atsemanticscholar.org. Modifications to these peptides, including in the N-terminal region or at specific amino acid positions, are explored to improve properties such as enzymatic stability and tumor targeting while maintaining or enhancing CCK2R affinity nih.govresearchgate.net. While this compound itself is a dipeptide derivative, the presence of the C-terminal Phe-NH2 highlights its structural relationship to the critical binding sequence of CCK2R ligands.

Neurokinin NK2 Receptor Antagonism

Neurokinin receptors (NK1, NK2, NK3) are GPCRs that bind tachykinin peptides, which act as neurotransmitters and neuromodulators ebi.ac.ukresearchgate.netacsmedchem.org. The NK2 receptor is primarily found in peripheral tissues, particularly in the smooth muscle of the respiratory, gastrointestinal, and urogenital systems, where it mediates contractions ebi.ac.uknih.gov.

Peptide antagonists of the NK2 receptor have been developed, and some of these compounds incorporate benzoyl and phenylalanine moieties within their structures nih.govmedchemexpress.commedchemexpress.cn. For example, Bz-Ala-Ala-D-Trp-Phe-D-pro-Pro-Nle-NH2 has been identified as an NK2 receptor antagonist that decreases spontaneous contractions in human sigmoid colon nih.gov. Another potent fluorescent NK2 receptor antagonist is Bz-Dab(NBD)-AwFpP-Nle-NH2, which has a reported pKi of 8.87 nM medchemexpress.commedchemexpress.cn. These examples, while being larger peptides than this compound, demonstrate that structural elements including a benzoyl group and a phenylalanine residue are present in some compounds that exhibit NK2 receptor antagonism. This suggests that such motifs can contribute to the binding and activity at the NK2 receptor.

Translocator Protein (TSPO) Ligand Binding

Based on the conducted search, there is no information available in the provided results regarding the ligand binding of this compound or its close analogs to the Translocator Protein (TSPO).

Kisspeptin (B8261505) Receptor (KISS1R) Agonism

The kisspeptin receptor, also known as GPR54 or AXOR12, is a G protein-coupled receptor that plays a crucial role in the regulation of the reproductive axis, primarily by stimulating the release of gonadotropin-releasing hormone (GnRH) bachem.comd-nb.infonih.gov. The endogenous ligands for KISS1R are a family of peptides derived from the KISS1 gene, which share a common Arg-Phe-NH2 (RF-NH2) motif at their C-terminus bachem.comd-nb.infonih.gove-enm.org. These include kisspeptin-10, kisspeptin-13, kisspeptin-14, and kisspeptin-54 bachem.comd-nb.infonih.gov.

While the provided information identifies this compound as Nalpha-Benzoyl-L-phenylalaninamide nih.gov, the search results primarily discuss the agonistic activity on KISS1R in the context of the endogenous kisspeptin peptides and other synthetic analogs, such as the benzoylated dipeptide Bz-Arg-Trp-NH2 d-nb.infonih.govunistra.fr. Bz-Arg-Trp-NH2 has shown promising KISS1R agonistic activity and improved stability compared to endogenous kisspeptins in rat studies d-nb.infonih.govunistra.fr. However, its selectivity towards other RFamide receptors like NPFF1R and NPFF2R requires further investigation d-nb.infonih.gov. The development of dipeptidic agonists for human GPR54 (hGPR54) has explored modifications to the N-terminus of Arg-Trp-NH2, with Bz-Arg-Trp-NH2 identified as a promising compound in terms of agonistic properties and stability unistra.fr.

Although this compound is a benzoylated amino acid amide, direct research findings specifically detailing its agonistic activity or binding affinity at the KISS1R receptor were not found in the provided search results. Studies on KISS1R agonism tend to focus on peptides containing the RF-NH2 motif or specific dipeptides like Bz-Arg-Trp-NH2 bachem.comd-nb.infonih.govunistra.fr.

Advanced Research Applications and Methodologies Involving Bz Phe Nh2

Development of Peptide-Based Therapeutics

The unique chemical structure of BZ-Phe-NH2 has made it a subject of interest in the design and synthesis of novel peptide-based therapeutic agents. Researchers have investigated its potential across a spectrum of applications, including the development of anti-infectious, anti-cancer, and neuroprotective agents, as well as its role in melanogenesis regulation and drug delivery systems.

Anti-infectious Agents (e.g., Antimicrobial, Antifungal, Antimalarial)

The growing challenge of antimicrobial resistance has spurred the search for new classes of anti-infectious agents. While direct comprehensive studies on the antimicrobial, antifungal, and antimalarial activities of this compound are limited, research on structurally related compounds suggests potential avenues for exploration.

Antimicrobial and Antifungal Activity: N-benzoyl amino acids and their derivatives have been evaluated for their antifungal properties. For instance, a series of N-benzoyl amino acids, including N-benzoyl-L-phenylalanine, were synthesized and tested against filamentous fungi. While N-benzoyl-L-phenylalanine itself did not show significant activity in this particular study, other derivatives demonstrated notable inhibitory effects, indicating that modifications to the core structure could yield potent antifungal agents.

Research into Nα-aroyl-N-aryl-phenylalanine amides (AAPs) has identified them as inhibitors of mycobacterial RNA polymerase. These compounds have shown promising activity against various non-tuberculous mycobacteria (NTM). The core structure of these AAPs, which includes a modified this compound motif, highlights the potential of this chemical class in developing new antimycobacterial drugs. The table below summarizes the activity of a hit compound from this class, MMV688845, against different Mycobacterium species.

Mycobacterium SpeciesMIC50 (µM)
M. abscessus subsp. abscessus1.4
M. abscessus subsp. massiliense1.9
M. abscessus subsp. bolletii1.9
M. avium1.3
M. intracellulare1.3
M. chimaera1.3
Data for the related compound MMV688845, an Nα-aroyl-N-aryl-phenylalanine amide.

Antimalarial Activity: The development of novel antimalarial drugs is a global health priority. While direct studies on this compound are scarce, research on phenylalanine-containing peptides and related structures has shown promise. For example, the antiplasmodial agent phebestin, which contains a phenylalanine moiety, has demonstrated potent in vitro activity against Plasmodium falciparum. researchgate.net The IC50 values for phebestin against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains are presented below.

Plasmodium falciparum StrainIC50 (nM)
3D7 (chloroquine-sensitive)157.90 ± 6.26
K1 (chloroquine-resistant)268.17 ± 67.59
Data for the related compound phebestin. researchgate.net

These findings suggest that the phenylalanine scaffold, a key component of this compound, can be a valuable starting point for the design of new antimalarial compounds.

Anti-cancer Research and Antiproliferative Activity

The potential of this compound and its derivatives in oncology is an emerging area of investigation. While specific data on the antiproliferative activity of this compound is not extensively documented in publicly available research, the broader class of benzoyl-containing compounds and phenylalanine derivatives has been explored for anti-cancer properties.

For instance, studies on benzoxazole-based amides and sulfonamides have identified compounds with dual antagonistic activity on peroxisome proliferator-activated receptors (PPARα and PPARγ), which are implicated in cancer progression. chemimpex.com Certain derivatives from this class have demonstrated significant cytotoxic effects against colorectal cancer cell lines. chemimpex.com This suggests that the benzoyl-amide linkage present in this compound could be a relevant structural feature for the design of novel anti-cancer agents.

Further research is necessary to directly evaluate the antiproliferative activity of this compound against various cancer cell lines and to elucidate its mechanism of action.

Neuroprotective Agents and Anxiolytic Activity

The investigation of this compound and its analogs for neurological applications has shown some promising, albeit indirect, results.

Neuroprotective Agents: Research has explored the neuroprotective potential of halogenated derivatives of L-phenylalanine. nih.govresearchgate.netfrontiersin.org These compounds have been shown to protect the brain during ischemic conditions by modulating glutamatergic synaptic transmission. nih.govresearchgate.netfrontiersin.org For example, 3,5-dibromo-L-tyrosine (DBrT), a derivative of L-phenylalanine, demonstrated significant neuroprotection in both in vitro and in vivo models of brain ischemia. nih.govresearchgate.netfrontiersin.org The IC50 values for DBrT and a related compound, 3,5-diiodo-L-tyrosine (DIT), in depressing excitatory postsynaptic currents are provided below.

CompoundIC50 (µmol/L)
3,5-diiodo-L-tyrosine (DIT)104.6 ± 14.1
3,5-dibromo-L-tyrosine (DBrT)127.5 ± 13.3
Data for halogenated derivatives of L-phenylalanine. nih.gov

These findings suggest that the core phenylalanine structure, as found in this compound, could be a valuable template for developing novel neuroprotective agents.

Anxiolytic Activity: The anxiolytic potential of compounds structurally related to this compound has also been investigated. A study on phthalimide derivatives, which share some structural similarities with the benzoyl moiety, revealed that N-benzoyl-3-nitro-phthalimide exhibited anxiolytic effects in animal models. This compound was shown to increase the time spent and the number of entries in the open arms of an elevated plus-maze test, indicative of reduced anxiety. While this research does not directly involve this compound, it points to the potential of the N-benzoyl group in modulating anxiety-related behaviors.

Melanogenesis Regulation

One of the most well-documented applications of this compound is in the field of dermatology, specifically in the regulation of melanogenesis, the process of melanin (B1238610) production. This compound is recognized as a potent inhibitor of tyrosinase, the key enzyme responsible for catalyzing the initial and rate-limiting steps of melanin synthesis. nih.gov By inhibiting tyrosinase, this compound can effectively reduce melanin production, making it a valuable ingredient in cosmetic and therapeutic formulations aimed at skin lightening and treating hyperpigmentation disorders. nih.gov

Drug Delivery Systems

The application of this compound in the development of advanced drug delivery systems is a theoretical possibility that remains largely unexplored in published research. The inherent properties of amino acid derivatives, such as biocompatibility and the potential for chemical modification, make them attractive candidates for use as drug carriers or as components of larger drug delivery constructs. The amide linkage in this compound provides a stable backbone that could potentially be functionalized to attach therapeutic agents or targeting moieties. However, at present, there is a lack of specific studies detailing the synthesis, characterization, and application of this compound-based drug delivery systems.

Bioanalytical Method Development

The advancement of research into the therapeutic applications of this compound necessitates the parallel development of robust and sensitive bioanalytical methods for its detection and quantification in various biological matrices. Such methods are crucial for pharmacokinetic studies, metabolism research, and for ensuring quality control in pharmaceutical and cosmetic formulations.

Currently, there is a paucity of published literature specifically detailing bioanalytical methods for the determination of this compound. However, based on its chemical structure, several established analytical techniques could be adapted for its analysis. These may include:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with ultraviolet (UV) or mass spectrometry (MS) detection, would likely be the method of choice for separating and quantifying this compound in complex mixtures. The benzoyl and phenyl groups provide strong chromophores for UV detection, while MS would offer high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of this compound to increase its volatility could enable its analysis by GC-MS, a technique known for its excellent separation efficiency and sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR could be employed for the structural elucidation and purity assessment of synthesized this compound.

Immunoassays: The development of specific antibodies against this compound could lead to the creation of highly sensitive and high-throughput immunoassays, such as ELISA, for its detection in biological fluids.

Further research is required to develop and validate specific and reliable bioanalytical methods for this compound to support its continued investigation and potential clinical translation.

Biochemical Assays for Enzyme Activity and Protein Interactions

Biochemical assays are fundamental in understanding the functional roles of proteins and enzymes. This compound and its derivatives can be employed as tools to investigate these interactions.

One key application is in the study of protein-protein interactions (PPIs) . Photoactivatable analogs of benzoyl-phenylalanine have been successfully used for the covalent capture of PPIs both in vitro and within living cells. nih.gov For instance, p-benzoyl-L-phenylalanine (pBpa), a structurally similar photoactivatable amino acid, can be incorporated into a protein of interest. nih.govresearchgate.net Upon exposure to UV light, the benzophenone group forms a reactive species that can form a covalent bond with interacting proteins in close proximity. nih.govnih.gov This photocrosslinking approach allows for the identification and characterization of both stable and transient protein interactions. researchgate.net By synthesizing a photoactivatable version of this compound, researchers could similarly probe the binding partners of enzymes or receptors that recognize the phenylalaninamide moiety.

Furthermore, derivatives of this compound can be designed to study enzyme activity . Many enzymes, particularly proteases, have specific recognition sites for amino acid residues. By modifying the this compound structure, for example by introducing reporter groups, it can be used as a substrate or an inhibitor in enzyme kinetic studies. nih.gov The interaction of such a derivative with an enzyme can be monitored to determine key kinetic parameters. Assays can be designed to measure the rate of enzymatic cleavage or the potency of inhibition, providing insights into the enzyme's mechanism of action. nih.gov

Table 1: Application of this compound Analogs in Biochemical Assays

Assay Type This compound Analog Principle Information Gained
Protein-Protein Interaction Photoactivatable this compound UV-induced covalent crosslinking to binding partners. nih.govnih.gov Identification of interacting proteins, mapping of interaction surfaces.
Enzyme Activity Substrate-based this compound Enzymatic cleavage of the molecule leading to a detectable signal. Enzyme kinetics (Km, Vmax), substrate specificity. nih.gov

Fluorescent Assays for Amino Acid Transport and Receptor Binding

Fluorescent assays offer a sensitive and non-radioactive method for studying molecular interactions in real-time.

For receptor binding studies , fluorescently labeled analogs of this compound can be synthesized. This involves attaching a fluorophore (a fluorescent molecule) to the this compound core structure. Such fluorescent ligands are invaluable tools for characterizing receptor-ligand interactions. rug.nl For example, fluorescently labeled benzodiazepines have been developed to study their binding to GABA-A receptors. rug.nl Similarly, a fluorescent this compound derivative could be used in various binding assay formats, including fluorescence polarization and live-cell imaging, to determine binding affinities (Kd) and to screen for other compounds that compete for the same binding site. data.govnih.gov

In the context of amino acid transport , fluorescent probes can be used to visualize and quantify the uptake of amino acids into cells. nih.govnih.gov The transport of large neutral amino acids like phenylalanine across cellular membranes is a critical biological process. nih.govnih.gov A fluorescent this compound analog could potentially be used to monitor the activity of amino acid transporters. By incubating cells with the fluorescent probe, researchers can use techniques like fluorescence microscopy or flow cytometry to measure the rate and extent of its cellular uptake, providing insights into the mechanisms of amino acid transport.

Mass Spectrometry for Characterization and Metabolite Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and the elucidation of chemical structures.

For the characterization of this compound, mass spectrometry provides an exact measurement of its molecular weight, confirming its elemental composition. nist.govnih.gov The fragmentation pattern observed in the mass spectrum under electron ionization can also provide structural information, helping to confirm the identity of the synthesized compound. nist.gov

In metabolite studies , liquid chromatography-mass spectrometry (LC-MS) is a key technology. nih.govresearchgate.net To investigate the metabolic fate of this compound, the compound can be incubated with in vitro systems like human liver microsomes or administered to in vivo models. researchgate.netnih.gov The resulting samples can then be analyzed by LC-MS to identify and quantify potential metabolites. researchgate.netnih.gov Derivatization with reagents like benzoyl chloride can be used to enhance the chromatographic separation and detection of this compound and its metabolites. nih.gov This approach allows researchers to understand how the compound is processed and modified by metabolic enzymes.

Chromatographic Techniques (e.g., HPLC) for Purity and Yield Assessment

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the purity and yield assessment of synthesized compounds like this compound. aksci.com For purity analysis, an HPLC method is developed to separate the target compound from any starting materials, byproducts, or impurities. The purity is determined by comparing the peak area of the compound of interest to the total area of all peaks in the chromatogram. For yield assessment, a quantitative HPLC analysis can be performed by creating a calibration curve with known concentrations of a pure standard of this compound. This allows for the accurate determination of the amount of this compound produced in a chemical reaction.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. nih.govnih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are used to determine the connectivity of atoms and the three-dimensional structure of a molecule.

For this compound, ¹H NMR spectroscopy would provide information about the number and types of protons present in the molecule and their chemical environment. ¹³C NMR spectroscopy would similarly provide information about the carbon skeleton. researchgate.net Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, confirming the N-benzoyl-L-phenylalaninamide structure. chula.ac.th Solid-state NMR studies on the closely related N-benzoyl-L-phenylalanine have been used to investigate its polymorphism and hydrogen bonding patterns, demonstrating the power of this technique for detailed structural analysis. nih.govnih.gov

In Vitro and In Vivo Studies

In vitro and in vivo studies are crucial for evaluating the biological effects of a compound on cells and whole organisms.

Cell-Based Assays for Biological Activity (e.g., Melanocyte Viability, Cancer Cell Lines)

Cell-based assays are a primary method for assessing the biological activity of a compound.

The effect of this compound on melanocyte viability can be investigated to determine its potential as a depigmenting or hyperpigmenting agent. nih.gov Melanocytes are cultured and treated with varying concentrations of this compound. Cell viability can then be assessed using assays such as the MTT assay, which measures the metabolic activity of the cells. nih.govmedicaljournalssweden.se A decrease in cell viability would suggest a melanocytotoxic effect. nih.gov

In the context of oncology research, the cytotoxic or anti-proliferative effects of this compound can be evaluated on various cancer cell lines . chula.ac.thvanmedjournal.comubaya.ac.id For example, compounds with benzoyl or benzimidazole moieties have been tested against human cancer cell lines such as HeLa (cervical cancer), T47D and MCF-7 (breast cancer), and A549 (lung cancer) and HepG2 (liver cancer). chula.ac.thvanmedjournal.comubaya.ac.idresearchgate.net The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is a common metric used to quantify the cytotoxic potency of a compound. ekb.eg

Table 2: Summary of Cell-Based Assays for this compound

Cell Type Assay Endpoint Measured Potential Application
Melanocytes MTT Assay Cell viability, metabolic activity. nih.gov Screening for agents affecting skin pigmentation. nih.gov

Compound Names

Abbreviation/Common Name Full Chemical Name
This compoundN-benzoyl-L-phenylalaninamide
pBpap-benzoyl-L-phenylalanine
MTT3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
COSYCorrelation Spectroscopy
HSQCHeteronuclear Single Quantum Coherence
HMBCHeteronuclear Multiple Bond Correlation
HPLCHigh-Performance Liquid Chromatography
NMRNuclear Magnetic Resonance
MSMass Spectrometry
LC-MSLiquid Chromatography-Mass Spectrometry
HeLaHenrietta Lacks (cervical cancer cell line)
T47D(Human breast cancer cell line)
MCF-7Michigan Cancer Foundation-7 (breast cancer cell line)
A549(Human lung carcinoma cell line)
HepG2(Human liver cancer cell line)

Metabolic Stability Investigations (e.g., in human liver microsomes, in rodents)

The general procedure for a microsomal stability assay involves incubating the test compound (e.g., this compound) at a set concentration with liver microsomes (from human or rodent species) and a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system to initiate the metabolic process. Samples are taken at various time points, the reaction is quenched, and the remaining concentration of the parent compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Below is a representative data table illustrating the type of results obtained from such a study on a series of related compounds.

Table 1: Representative Metabolic Stability Data of Structurally Related Pyrrole Amide Derivatives in Mouse Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound 4 32.542.6 ± 3.2
Compound 51 1947.13 ± 7.3

This data is for pyrrole amide derivatives and is presented to illustrate the parameters measured in metabolic stability assays. Data was obtained from studies on necroptosis inhibitors. nih.gov

These data are then used to predict the in vivo hepatic clearance of the compound, providing a valuable tool for selecting candidates with favorable pharmacokinetic properties for further development. The lack of specific data for this compound highlights an area for future investigation to fully characterize its drug-like properties.

Biodistribution Studies in Animal Models

Biodistribution studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a therapeutic or diagnostic agent. These studies typically involve administering the compound to animal models, such as rodents, and then measuring its concentration in various tissues and organs over time. This provides crucial information on where the compound accumulates in the body, which can help to identify target organs for efficacy as well as potential sites of toxicity.

To date, specific biodistribution studies for this compound have not been reported in the scientific literature. Such a study would likely involve synthesizing a radiolabeled version of this compound, for example with Carbon-14 or Tritium, to allow for sensitive and quantitative detection in biological samples.

Following administration (e.g., intravenously or orally) to rodents, tissues such as the brain, liver, kidneys, heart, lungs, and spleen, along with blood and plasma, would be collected at various time points. The amount of radioactivity in each sample would then be measured using techniques like liquid scintillation counting or quantitative whole-body autoradiography. This data would reveal the rate and extent of the compound's distribution to different parts of the body, its clearance rate, and whether it or its metabolites are retained in any specific tissues. For a compound like this compound, which is derived from the amino acid phenylalanine, there would be particular interest in its ability to cross the blood-brain barrier. nih.gov

Ex Vivo Tissue Culture Models

Ex vivo tissue culture models, particularly organotypic brain slices, serve as a valuable platform for studying the effects of chemical compounds on neuronal activity in a setting that preserves the complex cellular architecture and synaptic connectivity of the brain. nih.gov These models bridge the gap between in vitro cell cultures and in vivo animal studies, allowing for detailed electrophysiological and imaging-based analysis of neural circuits.

While there are no specific published studies detailing the use of this compound in ex vivo tissue culture models, this methodology would be highly applicable for investigating its potential neuromodulatory effects. For example, acute brain slices containing regions of interest, such as the hippocampus or cortex, could be prepared from rodents. These slices remain viable in artificial cerebrospinal fluid for several hours, during which their neuronal activity can be recorded.

Using techniques like whole-cell patch-clamp electrophysiology, researchers could apply this compound to the brain slice and record changes in neuronal membrane potential, action potential firing, and synaptic transmission. creative-biolabs.com This would allow for a detailed characterization of whether this compound excites or inhibits neuronal activity, and whether it modulates synaptic plasticity, the cellular basis of learning and memory. Furthermore, combining this with voltage-sensitive dye imaging could reveal the compound's effects on the activity of entire neuronal populations. nih.gov Such studies would be crucial for elucidating the mechanism of action of this compound if it is being investigated for neurological applications.

Computational and Molecular Modeling Studies

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or receptor, at the atomic level.

Although specific molecular docking studies for this compound are not extensively documented, research on related compounds provides a strong basis for how it might interact with certain targets. For instance, studies using p-benzoyl-L-phenylalanine (Bpa), a closely related photo-reactive amino acid, have been instrumental in mapping the binding sites of ligands to receptors. One such study investigated the interaction of a substance P (SP) analogue containing Bpa with the neurokinin-1 receptor (NK-1R), a G protein-coupled receptor involved in pain and inflammation. nih.govnih.gov

In these studies, the Bpa residue was incorporated into the SP peptide, and upon photoactivation, it formed a covalent bond with the NK-1R, allowing for the identification of specific amino acid residues in the binding pocket. The benzoylphenylalanine moiety was found to interact with residues in two distinct extracellular regions of the NK-1R: the N-terminus and the second extracellular loop (EC2). nih.gov This suggests that the benzoyl group and the phenyl ring of this compound could form key hydrophobic and aromatic interactions within a receptor's binding pocket.

Table 2: Potential Ligand-Target Interactions for a this compound-like Moiety with the Neurokinin-1 Receptor

Receptor RegionInteracting ResiduesPotential Interaction Type
N-terminus Residues 11-21Hydrophobic, van der Waals
Extracellular Loop 2 (EC2) Residues 173-177Aromatic stacking, Hydrophobic

This table is based on photoaffinity labeling studies of the neurokinin-1 receptor with a peptide containing p-benzoyl-L-phenylalanine. nih.govnih.gov

These findings suggest that this compound, as a standalone small molecule, could potentially target receptors like the NK-1R by engaging in similar interactions, with its benzoyl and phenyl groups occupying hydrophobic pockets and its amide group forming hydrogen bonds.

Prediction of Structure-Activity Relationships

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule and assessing the impact on its efficacy, researchers can design more potent and selective compounds.

For this compound, a predictive SAR can be constructed based on studies of related benzoyl amides and phenylalanine derivatives. nih.gov The molecule can be divided into three main regions for potential modification: the N-terminal benzoyl group, the central phenylalanine core, and the C-terminal amide.

The Benzoyl Group: Modifications to the phenyl ring of the benzoyl group can significantly impact activity. Introducing electron-withdrawing or electron-donating groups at the ortho, meta, or para positions can alter the electronic properties and steric bulk of the molecule, influencing how it fits into a binding pocket. For example, in a series of benzoyl piperazine amides, the nature and position of substituents on the benzoyl ring were found to be critical for tyrosinase inhibitory activity. nih.gov

The Phenylalanine Core: The phenyl ring of the phenylalanine residue is another key site for modification. Altering its substitution pattern or replacing it with other aromatic or aliphatic groups can affect hydrophobic interactions with the target. Furthermore, the stereochemistry of the α-carbon is likely crucial for activity, as is often the case with amino acid derivatives.

The C-terminal Amide: The primary amide at the C-terminus is a potential hydrogen bond donor and acceptor. Replacing it with other functional groups, such as a carboxylic acid, an ester, or a substituted amide, would modulate the compound's polarity, solubility, and ability to form hydrogen bonds with the target receptor.

Table 3: Predicted Structure-Activity Relationships for this compound Analogs

Modification SiteType of ModificationPredicted Effect on ActivityRationale
Benzoyl Ring Addition of small, lipophilic groups (e.g., chloro, methyl)Potentially increaseEnhance hydrophobic interactions in the binding pocket.
Benzoyl Ring Addition of bulky groupsPotentially decreaseSteric hindrance may prevent optimal binding.
Phenylalanine Phenyl Ring Replacement with cyclohexylPotentially decreaseLoss of aromatic stacking interactions.
C-terminal Amide Hydrolysis to carboxylic acidLikely to change target selectivityAlters hydrogen bonding capacity and overall charge.
C-terminal Amide N-alkylationPotentially decreaseLoss of a hydrogen bond donor and increased steric bulk.

This table presents a predictive SAR based on general principles of medicinal chemistry and findings from studies on related compound classes. nih.govnih.gov

Systematic exploration of these modifications would be necessary to build a comprehensive SAR profile for this compound and to optimize its potential as a biologically active agent.

Future Directions and Emerging Research Avenues

Exploration of Novel BZ-Phe-NH2 Conjugates and Hybrid Molecules

The conjugation of small bioactive molecules to amino acids or peptides is a significant strategy in biomedical research for developing new compounds with potentially enhanced properties such as potency, selectivity, stability, permeability, and solubility nih.gov. Hybrid molecules formed by combining peptides with other scaffolds have shown diverse biological activities nih.gov. Research into peptide conjugates with bulky terminal aromatic substituents, similar in nature to the benzoyl group in this compound, highlights their propensity for self-assembly driven by π-stacking and hydrophobic interactions, in addition to peptide-specific forces like hydrogen bonding researchgate.netreading.ac.ukacs.org. This self-assembly can lead to the formation of structures like hydrogels researchgate.netreading.ac.ukacs.org.

The phenylalanine residue within this compound provides an aromatic component that can participate in such π-stacking interactions, a key driving force in the self-assembly of peptide conjugates researchgate.netreading.ac.uk. Studies on peptide conjugates with aromatic termini like Fmoc (fluorenylmethyloxycarbonyl), naphthalene, or pyrene (B120774) demonstrate how these groups influence self-assembly and material properties researchgate.netreading.ac.uk. Given the structural similarity of the benzoyl group to these moieties, future research could explore conjugating this compound to various bioactive molecules, polymers, or targeting ligands. These hybrid molecules could leverage the self-assembling properties driven by the benzoyl and phenylalanine groups for applications such as targeted delivery or the creation of novel biomaterials with tailored properties. The functional diversity and modularity of peptides offer possibilities for designing intelligent structures and functions in such conjugates chinesechemsoc.org.

Investigation of Advanced Biomedical Imaging Applications (e.g., PET Imaging)

Amino acid-based compounds and peptides are increasingly being investigated as target-specific radiopharmaceuticals for cancer imaging and diagnostics, particularly using Positron Emission Tomography (PET) mdpi.com. PET imaging allows for the quantitative mapping of positron-emitting radionuclides within the body at a molecular level, providing insights into physiological processes iaea.org. Common metallic radionuclides used in diagnostic nuclear medicine, and for labeling biomolecules like peptides, include Gallium-68 (⁶⁸Ga), Zirconium-89 (⁸⁹Zr), and Copper-64 (⁶⁴Cu) mdpi.comiaea.orgnih.gov.

Research has focused on conjugating peptides to chelators that can bind these radiometals, creating radiopharmaceuticals for PET imaging mdpi.comiaea.orgresearchgate.netacs.org. For instance, ⁶⁴Cu-labeled bombesin (B8815690) (BBN) peptide analogs have been explored for molecular imaging iaea.org. Similarly, ⁸⁹Zr has been used to label monoclonal antibodies and small peptide PSMA-inhibitors for PET imaging mdpi.comresearchgate.net. The development of bifunctional chelators (BFCAs) is crucial for covalently binding the chelator to the biomolecule mdpi.comresearchgate.net.

While direct studies on radiolabeling this compound for PET imaging were not found, its peptide-like structure with a modifiable N-terminus (via the benzoyl group) and C-terminus (the amide) suggests potential avenues for functionalization. Future research could involve conjugating this compound to suitable chelators for radiolabeling with isotopes like ⁶⁸Ga, ⁸⁹Zr, or ⁶⁴Cu. Such this compound-based radiotracers could then be investigated for targeted imaging applications, depending on the biological target affinity of this compound itself or of a larger construct incorporating this compound. The success would depend on the compound's in vivo stability, targeting specificity, and pharmacokinetic profile, which would require detailed investigation.

Development of this compound-Based Nanomaterials and Their Bio-Interactions

Peptide-based nanomaterials have garnered significant attention due to their biocompatibility, biodegradability, and the ability of peptides to self-assemble into diverse nanostructures like fibers, particles, and hydrogels researchgate.netreading.ac.ukacs.orgmdpi.comresearchgate.net. The self-assembly is driven by various intermolecular forces, including hydrogen bonding, electrostatic interactions, hydrophobic effects, and importantly, π-π stacking interactions, especially when aromatic residues or terminal groups are present researchgate.netreading.ac.ukmdpi.com.

The benzoyl group and the phenylalanine residue in this compound provide aromatic components that can facilitate π-π stacking interactions, which are known to drive the self-assembly of peptide conjugates with bulky aromatic termini researchgate.netreading.ac.uk. This suggests that this compound itself, or conjugates incorporating it, could serve as building blocks for self-assembled nanomaterials. Research on peptide conjugates with groups like Fmoc or pyrene demonstrates how these molecules can form fibrillar hydrogels or nanoparticles through self-assembly researchgate.netreading.ac.ukacs.org. Phenylalanine has also been used as a morphology-mediating agent in the synthesis of chiral nanomaterials rsc.org.

Future research could explore the self-assembly properties of this compound under different conditions (e.g., pH, concentration, temperature) to determine if it forms defined nanostructures. If it does, the resulting this compound-based nanomaterials could be investigated for their interactions with biological systems. Peptide-based nanomaterials are being explored for various biomedical applications, including drug delivery, bioimaging, and tissue engineering chinesechemsoc.orgmdpi.comresearchgate.netrsc.org. The bio-interactions of this compound-based nanomaterials, such as cellular uptake, biocompatibility, and potential targeting capabilities, would be critical areas of study. Functionalizing these nanomaterials with other molecules could further tailor their bio-interactions for specific therapeutic or diagnostic purposes rsc.org. High-resolution imaging techniques are valuable tools for investigating the assembly process and the interactions of peptide nanomaterials with cells and organisms mdpi.com.

Q & A

Q. How can researchers ensure compliance with safety guidelines when handling this compound?

  • Methodological Answer :
  • Risk Assessment : Review SDS for hazards (e.g., H315: skin irritation ).
  • Engineering Controls : Use fume hoods for powder handling.
  • Training : Mandatory GHS/OSHA training for lab personnel. Document all incidents and corrective actions per ICH E6 guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.